Unique Substitution Pattern for Divergent Synthetic Pathways vs. 4-Bromo-2-methoxypyridine
This compound possesses a boronic acid group, which distinguishes it from the simple halide analog, 4-bromo-2-methoxypyridine. While the latter is used as an electrophilic partner in Suzuki couplings (e.g., to synthesize 1,5-disubstituted pyridones) , the target compound is designed to function as a nucleophilic partner. This inversion of reactivity enables a different set of disconnections in retrosynthetic analysis, allowing access to distinct molecular space. The presence of the boronic acid group also increases molecular weight from 188.02 g/mol (for the halide) to 231.84 g/mol [1] and introduces two hydrogen bond donors, altering its physicochemical properties and potential for supramolecular interactions [1].
| Evidence Dimension | Functional Group and Reactivity Profile |
|---|---|
| Target Compound Data | Boronic acid (C-B(OH)2) group at the 3-position; functions as a nucleophile in cross-coupling; MW: 231.84 g/mol |
| Comparator Or Baseline | 4-Bromo-2-methoxypyridine: Halide (Br) group; functions as an electrophile in cross-coupling; MW: 188.02 g/mol |
| Quantified Difference | Target compound is a boronic acid (nucleophile), comparator is an aryl halide (electrophile). MW difference: +43.82 g/mol. |
| Conditions | Standard Suzuki-Miyaura cross-coupling reaction conditions |
Why This Matters
This difference is fundamental: procurement of the boronic acid enables nucleophilic coupling strategies, while the halide enables electrophilic strategies, dictating the choice of reaction partner and the final product's structure.
- [1] PubChem. 5-Bromo-2-methoxypyridine-3-boronic acid. PubChem CID 23005340. Accessed 2026. View Source
